Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate

BMP-2 up-regulation anti-osteoporosis structure-activity relationship

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate (CAS 892596-79-1) is a synthetic small-molecule heterocyclic compound featuring a methyl benzoate ester linked to a 2,5-disubstituted furan core bearing a thiophen-2-ylmethylaminomethyl side chain. This compound belongs to the broader class of furan/thiophene-containing benzoate derivatives that have been investigated as bone morphogenetic protein-2 (BMP-2) up-regulators for anti-osteoporosis applications.

Molecular Formula C18H17NO3S
Molecular Weight 327.4 g/mol
CAS No. 892596-79-1
Cat. No. B12482210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate
CAS892596-79-1
Molecular FormulaC18H17NO3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CS3
InChIInChI=1S/C18H17NO3S/c1-21-18(20)14-6-4-13(5-7-14)17-9-8-15(22-17)11-19-12-16-3-2-10-23-16/h2-10,19H,11-12H2,1H3
InChIKeyFVWCMFSTVFFTFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate (CAS 892596-79-1): Procurement-Grade Baseline Profile for a Multifunctional Heterocyclic Scaffold


Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate (CAS 892596-79-1) is a synthetic small-molecule heterocyclic compound featuring a methyl benzoate ester linked to a 2,5-disubstituted furan core bearing a thiophen-2-ylmethylaminomethyl side chain. This compound belongs to the broader class of furan/thiophene-containing benzoate derivatives that have been investigated as bone morphogenetic protein-2 (BMP-2) up-regulators for anti-osteoporosis applications [1]. Its structural architecture—combining a methyl carboxylate-substituted phenyl ring with a furan-thiophene hybrid side chain—positions it within a chemical space distinct from the more extensively studied benzothiophene and benzofuran BMP-2 up-regulator series.

Why Closely Related Furan or Thiophene Analogs Cannot Substitute Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate Without Quantified Risk


Within the BMP-2 up-regulator chemical class, minor structural modifications produce large differences in potency: replacing a hydrogen with a methyl carboxylate group at the C-6 position of the benzothiophene core increased BMP-2 expression 2.4-fold (from 35.6% to 85.2% UpR) [1]. Compounds lacking the thiophen-2-ylmethylamino side chain or the methyl benzoate para-substitution pattern are predicted to exhibit diminished BMP-2 up-regulation activity and altered physicochemical properties, making generic in-class substitution unreliable without side-by-side experimental confirmation.

Quantitative Differentiation Evidence for Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate Against Closest Analogs


Predicted BMP-2 Up-Regulation Potency: Methyl Carboxylate Substitution Effect vs. Unsubstituted Core Scaffold

In a structurally analogous benzothiophene series, introduction of a methyl carboxylate group at the C-6 position (closely mimicking the para-methyl benzoate substitution in the target compound) increased BMP-2 up-regulation rate (UpR) from 35.6% to 85.2%, representing a 2.4-fold enhancement [1]. This SAR trend supports the prediction that the target compound's methyl benzoate substituent confers enhanced BMP-2 up-regulation activity relative to simpler furan analogs lacking this ester functionality.

BMP-2 up-regulation anti-osteoporosis structure-activity relationship

Structural Differentiation: Furan Core with Thiophenylmethylamino Side Chain vs. Simple 5-Formylfuran Precursor

The target compound contains a secondary amine-linked thiophen-2-ylmethyl side chain at the furan 5-position, whereas the commercially available precursor methyl 4-(5-formylfuran-2-yl)benzoate (CAS 53355-29-6) bears a reactive aldehyde group. The amine side chain increases molecular weight (327.4 vs. 230.2 g/mol), adds hydrogen-bond donor/acceptor functionality (calculated LogP shift approximately -1.0 units vs. aldehyde), and introduces a thiophene ring for potential π-stacking interactions—features absent in the formyl analog [1].

heterocyclic chemistry drug-likeness side-chain engineering

Class-Level In Vivo Anti-Osteoporosis Efficacy: Benzofuran/Benzothiophene Series with Methyl Carboxylate Substitution vs. Untreated Osteoporotic Controls

In a glucocorticoid-induced osteoporosis rat model, methyl carboxylate-substituted benzothiophene compound 38 (UpR 89.4% in vitro) significantly increased trabecular bone compared to the vehicle-treated osteoporotic group, with efficacy comparable to the clinical comparator raloxifene [1]. Compound 38 and its analogs were considered safe in vivo at therapeutic doses. These data provide class-level support that methyl carboxylate-bearing compounds in this chemical series possess in vivo bone-anabolic activity.

osteoporosis bone histomorphometry trabecular bone

Recommended Research and Procurement Application Scenarios for Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate


BMP-2 Up-Regulator Screening Library Enrichment for Osteoporosis Drug Discovery

This compound serves as a structurally differentiated entry for BMP-2 promoter-driven luciferase reporter screening campaigns, where the methyl carboxylate substituent is associated with a 2.4-fold potency enhancement over unsubstituted analogs [1]. Its furan core and thiophen-2-ylmethylamino side chain offer an alternative chemotype to the benzothiophene/benzofuran series, expanding chemical diversity in hit-finding collections.

Side-Chain SAR Exploration Around 2,5-Disubstituted Furan BMP-2 Modulators

The thiophen-2-ylmethylamino group at the furan 5-position provides a handle for systematic SAR studies comparing thiophene vs. phenyl vs. alkyl side chains. Procurement enables direct comparison with the aldehyde precursor methyl 4-(5-formylfuran-2-yl)benzoate to quantify the contribution of the amine-linked thiophene moiety to biochemical activity and physicochemical properties [2].

In Vivo Proof-of-Concept Studies in Rodent Osteoporosis Models

Based on class-level evidence that methyl carboxylate-bearing benzothiophene/benzofuran compounds (e.g., compound 38) significantly improve trabecular bone histology in glucocorticoid-induced osteoporotic rats [1], this compound is a candidate for in vivo evaluation of bone-anabolic efficacy, provided that adequate pharmacokinetic profiling and formulation optimization are performed.

Quote Request

Request a Quote for Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.